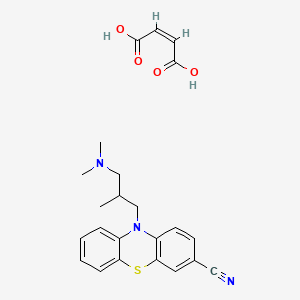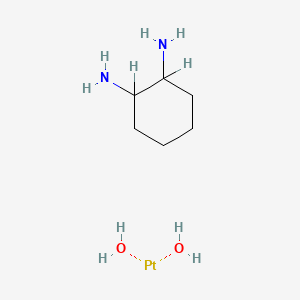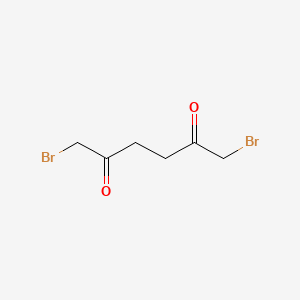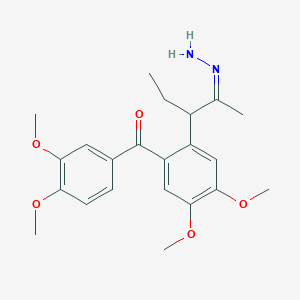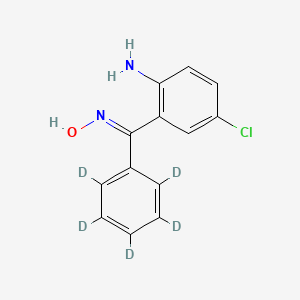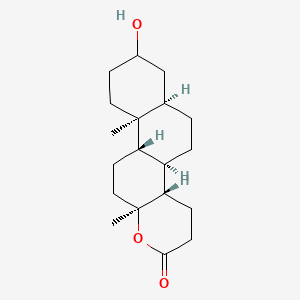
(5b)-3-Hydroxy-D-homo-17a-oxaandrostan-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5b)-3-Hydroxy-D-homo-17a-oxaandrostan-17-one is a synthetic steroidal compound. It is structurally related to androgens and has been studied for its potential applications in various fields, including medicine and biochemistry. The compound’s unique structure, which includes a hydroxyl group and an oxaandrostan backbone, makes it an interesting subject for research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5b)-3-Hydroxy-D-homo-17a-oxaandrostan-17-one typically involves multiple steps, starting from readily available steroidal precursors. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 3-position.
Cyclization: Formation of the oxaandrostan ring structure.
Oxidation and Reduction: Various oxidation and reduction reactions to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
(5b)-3-Hydroxy-D-homo-17a-oxaandrostan-17-one undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones back to alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can be further modified for specific applications.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anabolic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (5b)-3-Hydroxy-D-homo-17a-oxaandrostan-17-one involves its interaction with specific molecular targets, such as androgen receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and protein synthesis, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Testosterone: A natural androgen with a similar steroidal structure.
Oxandrolone: A synthetic anabolic steroid with structural similarities.
Stanozolol: Another synthetic steroid with comparable properties.
Uniqueness
(5b)-3-Hydroxy-D-homo-17a-oxaandrostan-17-one is unique due to its specific hydroxylation pattern and oxaandrostan ring structure, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C19H30O3 |
|---|---|
Peso molecular |
306.4 g/mol |
Nombre IUPAC |
(4aS,4bR,6aR,10aS,10bS,12aS)-8-hydroxy-10a,12a-dimethyl-3,4,4a,4b,5,6,6a,7,8,9,10,10b,11,12-tetradecahydronaphtho[2,1-f]chromen-2-one |
InChI |
InChI=1S/C19H30O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h12-16,20H,3-11H2,1-2H3/t12-,13?,14-,15+,16+,18+,19+/m1/s1 |
Clave InChI |
SZKJPNYYJWKGMH-UYPRHKJQSA-N |
SMILES isomérico |
C[C@]12CCC(C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)O4)C)O |
SMILES canónico |
CC12CCC(CC1CCC3C2CCC4(C3CCC(=O)O4)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



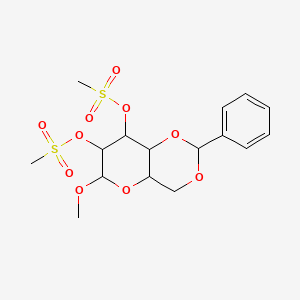
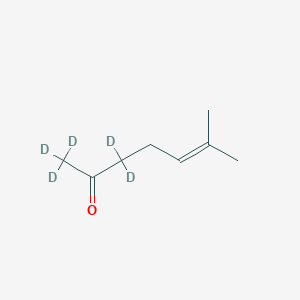
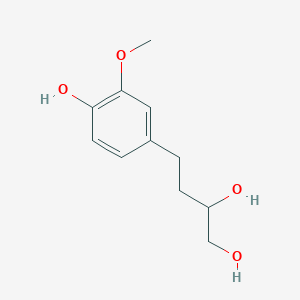
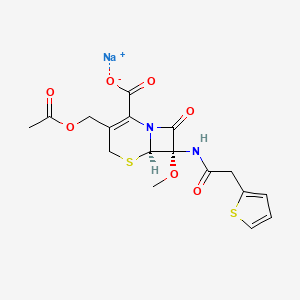

![10-Bromo-10,11-dihydro-5H-dibenz[b,f]azepine-5-carbonyl chloride](/img/structure/B15289664.png)
